N(6)-carboxymethyllysine

Vue d'ensemble

Description

Nε-(1-Carboxymethyl)-L-lysine est un produit de glycoxydation bien caractérisé qui appartient à la famille des produits finaux de glycation avancés (AGE). Il se forme par glycation non enzymatique et oxydation irréversible subséquente des protéines. Ce composé s’accumule dans les tissus avec l’âge et son taux d’accumulation est accéléré dans des conditions telles que le diabète .

Applications De Recherche Scientifique

Nε-(1-Carboxymethyl)-L-lysine a plusieurs applications en recherche scientifique, notamment :

Mécanisme D'action

Nε-(1-Carboxymethyl)-L-lysine exerce ses effets par la modification des protéines à longue durée de vie, telles que le collagène, dans les tissus. Cette modification reflète le stress oxydatif sur une période prolongée et est plus importante chez les patients présentant des complications diabétiques . Les cibles moléculaires incluent les protéines qui subissent une glycation et une oxydation subséquente, conduisant à la formation de ce composé .

Composés similaires :

Nε-(1-Carboxyethyl)-L-lysine : Un autre produit final de glycation avancé formé par des voies similaires.

Nε-(1-Carboxymethyl)-L-arginine : Un composé apparenté formé par la glycation des résidus d’arginine.

Unicité : Nε-(1-Carboxymethyl)-L-lysine est unique en raison de sa formation à partir de l’oxydation des glucides et des lipides, ce qui en fait un biomarqueur polyvalent du stress oxydatif général . Son accumulation dans les tissus est également indicative de dommages oxydatifs à long terme, ce qui le distingue des autres produits finaux de la glycation .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Nε-(1-Carboxymethyl)-L-lysine se forme généralement par la réaction de Maillard, qui implique la réaction de sucres réducteurs avec des acides aminés, des peptides ou des protéines. Les conditions de réaction incluent souvent des températures élevées et des temps de réaction prolongés pour faciliter la formation de ce composé .

Méthodes de production industrielle : Dans les milieux industriels, la production de Nε-(1-Carboxymethyl)-L-lysine peut être obtenue par un traitement thermique contrôlé d’aliments riches en protéines. Le processus implique la surveillance attentive de la température et du temps de réaction pour optimiser le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions : Nε-(1-Carboxymethyl)-L-lysine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé se forme par l’oxydation des glucides et des lipides.

Substitution : Il peut participer à des réactions de substitution où le groupe carboxymethyl est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants utilisés dans la formation de Nε-(1-Carboxymethyl)-L-lysine comprennent l’acide glyoxylique et d’autres composés carbonylés réactifs.

Conditions de réaction : Des températures élevées et des temps de réaction prolongés sont généralement nécessaires pour faciliter ces réactions.

Principaux produits formés : Le principal produit formé à partir de ces réactions est le Nε-(1-Carboxymethyl)-L-lysine lui-même, qui peut réagir davantage pour former d’autres produits finaux de glycation avancés .

Comparaison Avec Des Composés Similaires

Nε-(1-Carboxyethyl)-L-lysine: Another advanced glycation endproduct formed through similar pathways.

Nε-(1-Carboxymethyl)-L-arginine: A related compound formed through the glycation of arginine residues.

Uniqueness: Nε-(1-Carboxymethyl)-L-lysine is unique due to its formation from both carbohydrate and lipid oxidation, making it a versatile biomarker for general oxidative stress . Its accumulation in tissues is also indicative of long-term oxidative damage, distinguishing it from other glycation endproducts .

Propriétés

IUPAC Name |

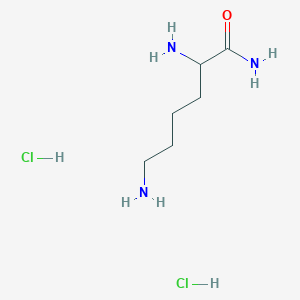

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904133 | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-04-3 | |

| Record name | Nε-(Carboxymethyl)lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-CARBOXYMETHYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N6-Carboxymethyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical relevance of N(6)-Carboxymethyllysine (CML) in the context of diabetes?

A1: While CML is often cited as a potential contributor to diabetic complications due to its association with advanced glycation end products (AGEs), research suggests its relationship with diabetes might be less direct than previously thought. A study examining CML levels in a community-based population found no significant association between CML and diabetes or HbA1c levels after adjusting for demographics and BMI []. This suggests that CML, when measured by ELISA, may lack specificity as a biomarker for diabetes and might be more closely related to other factors like genetics, kidney function, and inflammation.

Q2: Are there racial disparities in the levels of this compound (CML) and its receptors?

A2: Research indicates significant racial differences in the levels of CML receptors, specifically soluble receptor for AGEs (sRAGE) and endogenous secreted receptor for AGEs (esRAGE) []. Black individuals exhibited considerably lower levels of both sRAGE and esRAGE compared to white individuals, even after adjusting for various factors. These findings highlight the potential influence of genetic and racial background on the levels of these receptors and their potential implications for disease susceptibility and progression.

Q3: How does this compound (CML) compare to other AGEs in terms of its formation and significance as a marker of disease?

A3: Interestingly, research suggests that CML may not be the most prominent AGE formed during certain processes, at least in specific contexts like the drying of black tea []. The study found that methylglyoxal-hydroimidazolones (MG-Hs) were the major AGEs formed during this process, surpassing CML in quantity. This finding challenges the common assumption that CML is always the dominant AGE and highlights the importance of considering the specific context and conditions when evaluating AGE formation and their potential impact.

Q4: What is the role of this compound (CML) in cardiac health?

A4: While CML is often associated with diabetic complications, research suggests its potential role in cardiac health, specifically in the context of fibrosis []. A study demonstrated that CML could induce the production and secretion of collagen types I and III in human cardiac fibroblasts. This finding suggests that CML, alongside other reactive aldehydes, might contribute to cardiac fibrosis, a known risk factor for arrhythmias.

Q5: Are there other reactive aldehydes besides this compound (CML) that contribute to collagen secretion in the heart?

A5: Research has identified other reactive aldehydes, including 3,4‐Dihydroxyphenylacetaldehyde (DOPAL) and 4-hydroxynonenal (HNE), that can stimulate collagen secretion in human cardiac fibroblasts []. Interestingly, DOPAL, a dopamine metabolite, showed a significantly greater effect on collagen secretion compared to both CML and HNE. These findings highlight the potential role of various reactive aldehydes, beyond CML, in promoting cardiac fibrosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)